

Application Notes and Protocols for N-Desmethyl Clozapine-d8 Analysis

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Compound of Interest

Compound Name: *N-Desmethyl Clozapine-d8*

Cat. No.: B1437066

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This document provides detailed protocols for the sample preparation of N-Desmethyl Clozapine prior to analysis, with a focus on methods where its deuterated internal standard, **N-Desmethyl Clozapine-d8**, is utilized for quantification by techniques such as LC-MS/MS. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology.

Introduction

N-Desmethylozapine (also known as norclozapine) is the primary active metabolite of the atypical antipsychotic medication clozapine. Accurate quantification of N-desmethylozapine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as **N-Desmethyl Clozapine-d8**, is best practice for mass spectrometry-based analyses as it corrects for matrix effects and variability in sample processing. This document outlines two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Experimental Protocols

Two primary methods for the extraction of N-desmethylozapine from biological matrices are detailed below. The choice of method may depend on the specific matrix, available equipment, and desired sample purity. **N-Desmethyl Clozapine-d8** should be added as the internal standard at the beginning of the sample preparation process.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of clozapine and its metabolites from plasma.

Materials:

- Plasma or Serum Sample
- **N-Desmethyl Clozapine-d8** Internal Standard Solution
- Amoxapine internal standard solution (optional, for HPLC-UV)
- Acetonitrile
- n-hexane-isoamyl alcohol (75:25, v/v)
- 0.1 M Dibasic Phosphate Buffer (pH adjusted to 2.2 with 25% H₃PO₄)
- Vortex mixer
- Centrifuge

Procedure:

- To a 0.5 mL aliquot of the serum or plasma sample, add a 50 µL aliquot of the internal standard solution (**N-Desmethyl Clozapine-d8**).[\[1\]](#)
- Add 0.5 mL of acetonitrile, vortex-mix the sample, and then centrifuge.[\[1\]](#)
- Alternatively, for a different LLE approach, make the plasma sample alkaline.
- Add the extraction solvent, n-hexane-isoamyl alcohol (75:25, v/v), to the alkalinized plasma.
- Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.
- Centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic phase (supernatant) to a clean tube.

- Perform a back-extraction by adding 150 μL of 0.1 M dibasic phosphate (pH 2.2 with 25% H_3PO_4) to the organic phase.[2]
- Vortex and centrifuge the sample.
- The aqueous phase, now containing the protonated analytes, can be collected for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes reversed-phase SPE cartridges for the cleanup and concentration of N-desmethylozapine from serum or plasma.

Materials:

- Plasma or Serum Sample
- **N-Desmethyl Clozapine-d8** Internal Standard Solution
- C8 or C18 SPE Cartridges
- Methanol (for conditioning and elution)
- Water (for conditioning and washing)
- SPE Vacuum Manifold
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution Solution (e.g., mobile phase)

Procedure:

- Sample Pre-treatment: To 1 mL of serum or plasma, add the **N-Desmethyl Clozapine-d8** internal standard.
- Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water.[3]
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

- **Washing:** Wash the cartridge with water to remove interfering substances.
- **Analyte Elution:** Elute the N-desmethylozapine and the internal standard from the cartridge using an appropriate organic solvent like methanol or acetonitrile.
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried residue in a suitable volume of the mobile phase for injection into the analytical system.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of N-desmethylozapine.

Table 1: Recovery Rates of N-Desmethylozapine

Extraction Method	Matrix	Analyte	Recovery Rate	Reference
Liquid-Liquid Extraction	Dog Plasma	N-desmethylozapine	~100%	[4]
Liquid-Liquid Extraction	Human Plasma	Desmethylozapine	82.0%	[2]
Solid-Phase Extraction	Human Plasma	Norclozapine	Quantitative	[5]
Online SPE-LC-MS	Serum	Desmethylozapine	>90.0%	[6]

Table 2: Limits of Quantification (LOQ) for N-Desmethylozapine

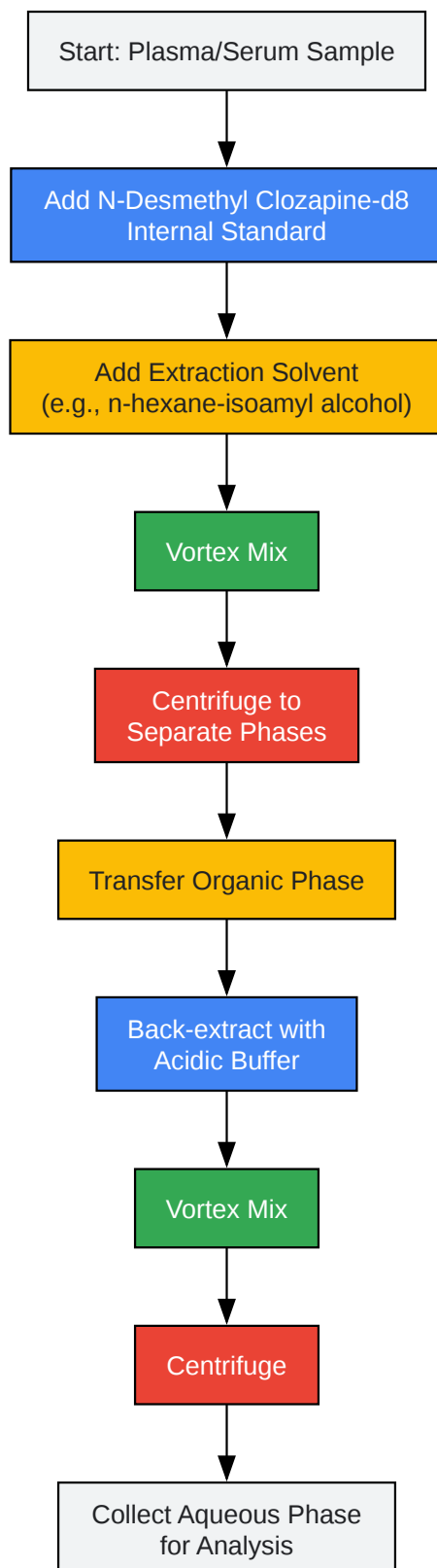
Analytical Method	Matrix	Analyte	LOQ	Reference
HPLC-UV	Dog Plasma	N-desmethylozapine	0.05 µM	[4]
HPLC-UV	Human Plasma	N-desmethylozapine	30 ng/mL	[7]
HPLC-UV	Human Plasma	Desmethylozapine	2 ng/mL	[2]
HPLC-UV	Human Plasma	N-desmethylozapine (DMC)	5 ng/mL	[8]
HPLC-UV	Human Plasma	Norclozapine	~25 µg/L	[5]
HPLC-UV	Human Serum/Plasma	N-desmethylozapine	10 or 20 ng/mL	[3]
LC-MS	Serum	Desmethylozapine	50.0 ng/mL	[6]

Table 3: Reproducibility of N-Desmethylozapine Analysis

Parameter	Concentration Levels	Reproducibility (CV%)	Reference
Intra-day Reproducibility	0.1, 1.0, and 5.0 µM	11.2%, 4.3%, and 4.9%	[4]
Inter-day Reproducibility	Not specified	<8%	[4]
Intra- and Inter-day Variability	50 and 1000 ng/mL	≤13.8%	[2]

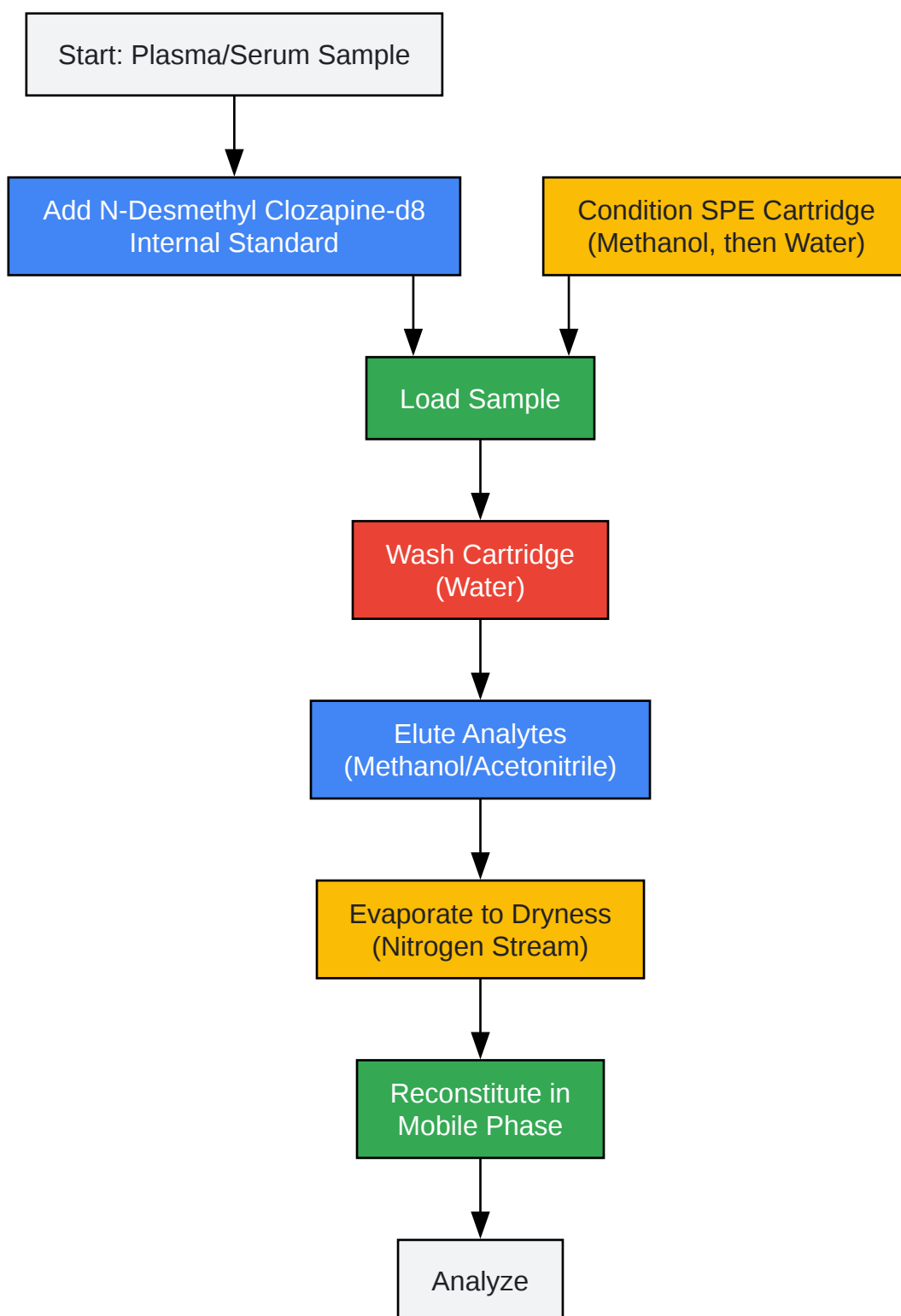
Visualizations

The following diagrams illustrate the experimental workflows for sample preparation.



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Caption: Liquid-Liquid Extraction (LLE) Workflow.



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Caption: Solid-Phase Extraction (SPE) Workflow.

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